

# An In-Depth Technical Guide to the Chemical Structure of Erythromycin D

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## Compound of Interest

Compound Name: *Erythromycin D*

Cat. No.: *B1263250*

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This guide provides a comprehensive overview of the chemical structure, properties, and biological context of **Erythromycin D** for researchers, scientists, and drug development professionals. While Erythromycin A is the most clinically significant and widely studied compound in this macrolide family, this document consolidates the available technical information on **Erythromycin D**.

## Core Chemical Structure and Properties

**Erythromycin D** is a macrolide antibiotic and a natural product of the bacterium *Saccharopolyspora erythraea*. It belongs to the erythromycin family, which is characterized by a 14-membered macrocyclic lactone ring glycosidically linked to one or more deoxy sugars.

Table 1: Physicochemical Properties of **Erythromycin D**

Property	Value	Source
Molecular Formula	C <sub>36</sub> H <sub>65</sub> NO <sub>12</sub>	--INVALID-LINK--
Molecular Weight	703.9 g/mol	--INVALID-LINK--
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione	--INVALID-LINK--
CAS Number	33442-56-7	--INVALID-LINK--
Antibacterial Activity	Approximately half the activity of Erythromycin A	--INVALID-LINK--

The core structure of **Erythromycin D**, like other erythromycins, consists of the aglycone erythronolide D, to which two sugar moieties are attached: L-mycarose and D-desosamine. The key structural difference between **Erythromycin D** and the more common Erythromycin B lies in the hydroxylation at the C-12 position of the macrolactone ring, which is absent in **Erythromycin D**.

## Spectroscopic Data and Characterization

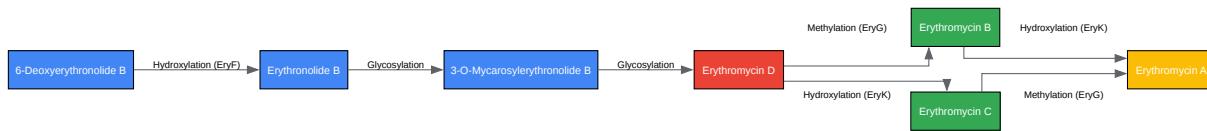
Detailed, publicly available spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR) specifically for **Erythromycin D** is limited. Characterization is often performed in the context of analyzing mixtures of erythromycins produced during fermentation. However, based on the known structure, the following characteristic spectral features would be expected:

Table 2: Expected Spectroscopic Features of **Erythromycin D**

Spectroscopic Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the macrolide ring protons, the two sugar moieties (L-mycarose and D-desosamine), numerous methyl groups, and hydroxyl protons. The absence of a proton at the C-12 position would differentiate it from Erythromycin B.
<sup>13</sup> C NMR	Resonances for the carbonyl carbons of the lactone and ketone, carbons of the sugar units, and the numerous aliphatic carbons of the macrolide ring.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (703.9 g/mol). Fragmentation patterns would likely involve the loss of the sugar moieties.
Infrared (IR) Spectroscopy	Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) of the lactone and ketone, and C-O stretching vibrations.

## Biosynthesis and Relationship to Other Erythromycins

**Erythromycin D** is a key intermediate in the biosynthetic pathway of other erythromycins within *Saccharopolyspora erythraea*. Understanding this pathway is crucial for its potential isolation and production.



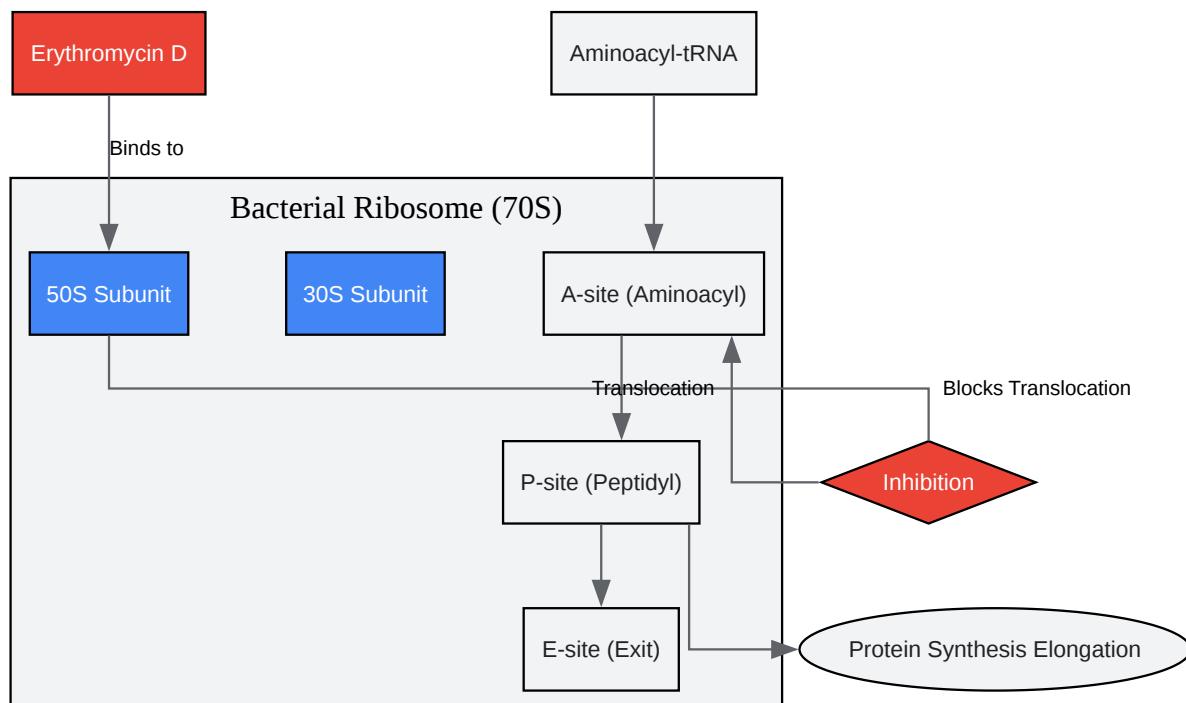
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Caption: Biosynthetic pathway of erythromycins.

This diagram illustrates that **Erythromycin D** is a precursor to both Erythromycin B and C through methylation and hydroxylation, respectively. These are then further converted to Erythromycin A.[1]

## Mechanism of Action and Signaling Pathways

The mechanism of action for all erythromycins, including **Erythromycin D**, is the inhibition of bacterial protein synthesis.[2][3][4][5][6][7][8] This is achieved by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[3][4][5][9]

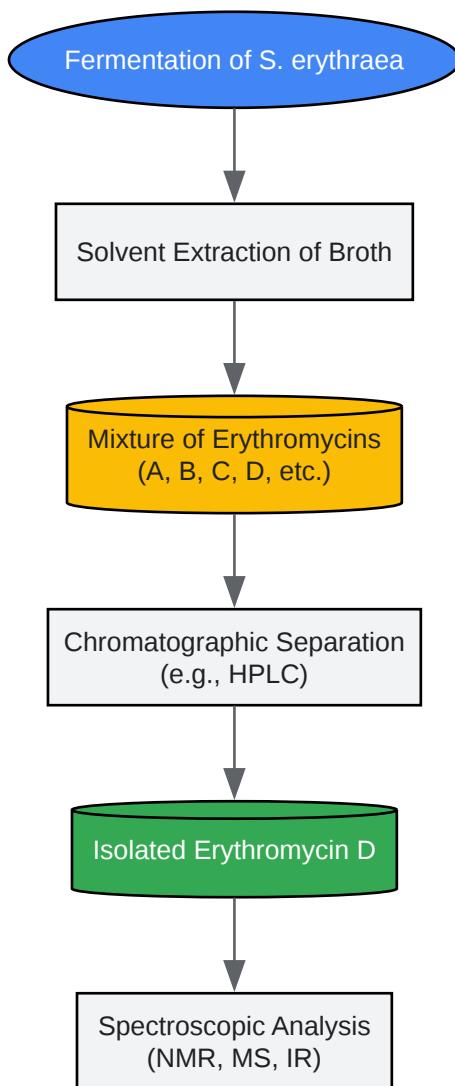
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Caption: Mechanism of action of **Erythromycin D**.

While the primary antibacterial mechanism is well-understood for the erythromycin class, specific signaling pathways affected by **Erythromycin D** that might differ from Erythromycin A due to its structural variations have not been extensively studied.

## Experimental Protocols

Detailed and validated experimental protocols specifically for the isolation, purification, and synthesis of **Erythromycin D** are not widely available in peer-reviewed literature. The general approach for isolating erythromycins from *Saccharopolyspora erythraea* fermentation broth involves the following steps:



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Caption: General workflow for erythromycin isolation.

Researchers aiming to work with pure **Erythromycin D** would likely need to develop and validate their own separation protocols, leveraging techniques such as high-performance liquid chromatography (HPLC) to resolve the different erythromycin analogues present in the fermentation extract.

## Conclusion

**Erythromycin D** is a structurally significant member of the erythromycin family, serving as a key biosynthetic precursor to other, more abundant and active forms. While its chemical structure and general mechanism of action are understood within the context of macrolide antibiotics, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive spectroscopic data specifically for this compound. Further research is warranted to fully characterize **Erythromycin D** and explore any unique biological activities it may possess.

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